7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino group in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
Scientific Research Applications
7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is utilized in biological research to study its effects on different biological systems.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on human health.
Industry: It is used in industrial research to develop new materials and products.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride include:
- 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide
- 7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the presence of the amino group, which allows it to participate in various chemical reactions and research applications .
Properties
Molecular Formula |
C7H9ClN2O2S |
---|---|
Molecular Weight |
220.68 g/mol |
IUPAC Name |
2,2-dioxo-1,3-dihydro-2,1-benzothiazol-7-amine;hydrochloride |
InChI |
InChI=1S/C7H8N2O2S.ClH/c8-6-3-1-2-5-4-12(10,11)9-7(5)6;/h1-3,9H,4,8H2;1H |
InChI Key |
NJRLOJGKUFGJAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)N)NS1(=O)=O.Cl |
Origin of Product |
United States |
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